Dichlorvos-d6

描述

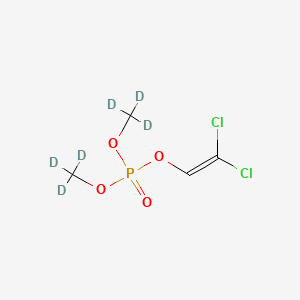

二氯二乙烯磷酸酯-d6,也称为磷酸,2,2-二氯乙烯基二(甲基-d3)酯,是二氯二乙烯磷酸酯的氘代形式。它主要用作内标,用于各种分析应用中二氯二乙烯磷酸酯的定量。 二氯二乙烯磷酸酯本身是一种有机磷杀虫剂,广泛用于控制家庭害虫,公共卫生和保护储存产品免受昆虫侵害 .

作用机制

二氯二乙烯磷酸酯-d6与二氯二乙烯磷酸酯一样,会抑制乙酰胆碱酯酶,这是一种与昆虫神经系统相关的酶。这种抑制会导致乙酰胆碱积累,导致持续的神经冲动传递,麻痹,最终导致昆虫死亡。 在高等动物中,二氯二乙烯磷酸酯还会影响其他分子靶点和途径,可能导致神经毒性和其他不良影响 .

类似化合物:

二氯二乙烯磷酸酯: 非氘代形式,广泛用作杀虫剂。

马拉硫磷: 另一种具有类似作用机制的有机磷杀虫剂。

对硫磷: 一种毒性更强、用途相似的有机磷杀虫剂。

二氯二乙烯磷酸酯-d6的独特性: 二氯二乙烯磷酸酯-d6由于其氘代性质而独一无二,这使其成为分析应用的理想内标。 氘原子的掺入提供了独特的质谱特性,允许在复杂基质中准确量化二氯二乙烯磷酸酯 .

生化分析

Biochemical Properties

Dichlorvos-d6 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves the binding of this compound to the active site of these enzymes, preventing the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can disrupt nerve signals .

Cellular Effects

Exposure to this compound can result in significant cellular effects. It influences cell function by disrupting normal biochemical processes . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt energy metabolism in the liver cells of zebrafish, leading to changes in glucose metabolism and β-oxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of nerve signals .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods . Moreover, the stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it can have toxic or adverse effects . For instance, the lethal concentration (LC50) of dichlorvos, which this compound is used to quantify, has been determined in various animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, the liver is a primary site of this compound metabolism, where it is converted to desmethyl-dichlorvos, dimethyl phosphate, and dichloroacetaldehyde by glutathione-dependent and aryl esterase pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation

准备方法

合成路线和反应条件: 二氯二乙烯磷酸酯-d6的合成涉及二氯二乙烯磷酸酯的氘代。该过程通常从制备氘代甲基开始,然后将其引入二氯二乙烯磷酸酯分子中。 反应条件通常涉及使用氘代试剂和溶剂,以确保氘原子被掺入最终产物中 .

工业生产方法: 二氯二乙烯磷酸酯-d6的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以实现高纯度和高产率。 最终产品通常以甲醇溶液的形式配制,便于在分析应用中使用 .

化学反应分析

反应类型: 二氯二乙烯磷酸酯-d6与非氘代对应物一样,会经历各种化学反应,包括:

水解: 在水的存在下,二氯二乙烯磷酸酯-d6可以水解生成二氯乙酸和二甲基磷酸酯。

氧化: 二氯二乙烯磷酸酯-d6可以被氧化生成二氯乙酸和其他氧化产物。

常用试剂和条件:

水解: 通常在水溶液中发生,通常由酸性或碱性条件加速。

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

取代: 氢氧根离子或胺等亲核试剂可以促进取代反应.

主要形成的产物:

水解: 二氯乙酸和二甲基磷酸酯。

氧化: 二氯乙酸和其他氧化产物。

科学研究应用

二氯二乙烯磷酸酯-d6广泛用于科学研究,特别是在以下领域:

分析化学: 作为内标,用于气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 分析中二氯二乙烯磷酸酯的定量.

环境毒理学: 用于研究二氯二乙烯磷酸酯的环境归宿和迁移,以及它对各种生态系统的影响.

药代动力学: 用于研究二氯二乙烯磷酸酯在生物系统中的代谢和分布.

农药残留分析: 用于检测和定量食品和环境样品中的农药残留.

相似化合物的比较

Dichlorvos: The non-deuterated form, widely used as an insecticide.

Malathion: Another organophosphate insecticide with a similar mechanism of action.

Parathion: A more toxic organophosphate insecticide with similar applications.

Uniqueness of Dichlorvos-d6: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of dichlorvos in complex matrices .

生物活性

Dichlorvos-d6, a deuterated analog of dichlorvos, is an organophosphate compound primarily used as an insecticide. Its biological activity has been the subject of various studies, focusing on its metabolism, toxicity, and potential health effects. This article presents a detailed overview of the biological activity of this compound, supported by data tables and case studies.

This compound has the molecular formula and is characterized by its two chlorine atoms and phosphorus atom, which contribute to its insecticidal properties. The deuterated form aids in studies involving metabolic pathways due to the distinct mass of deuterium compared to hydrogen.

Metabolism and Excretion

Dichlorvos is rapidly metabolized in mammals, with studies indicating that it does not accumulate in body tissues. The liver is the primary site of detoxification, where dichlorvos is converted into metabolites such as dimethyl phosphate, desmethyl dichlorvos, and inorganic phosphate. The metabolic pathways involve two enzymatic mechanisms:

- Glutathione-independent mechanism : Catalyzed by “A” type esterases.

- Glutathione-dependent mechanism : Produces desmethyl dichlorvos and S-methyl glutathione.

These pathways demonstrate that this compound follows similar metabolic routes as its parent compound, with rapid clearance from the bloodstream observed in various animal models including rats and mice .

Acute Toxicity

This compound exhibits acute toxicity characterized by symptoms such as respiratory distress and neurological effects. In animal studies, doses around 20 mg/kg body weight have shown significant hepatic effects, including decreased glucokinase activity in rats .

Chronic Exposure

Chronic exposure has been linked to more severe health outcomes. A case study reported autoimmune hepatitis in a 49-year-old woman following prolonged exposure to dichlorvos, highlighting its potential for causing long-term liver damage .

Genotoxicity

Research indicates that this compound may not be genotoxic in vivo; however, in vitro studies have shown it can disrupt mitotic division in human cell cultures. This disruption leads to chromosomal abnormalities such as aneuploidy and polyploidy, raising concerns about its potential carcinogenic effects .

Renal Effects

The renal toxicity of this compound has been less studied compared to hepatic effects. One study indicated significant increases in oxidative stress markers in rat kidney tissues after exposure to dichlorvos, suggesting nephrotoxic potential . However, contradictory findings exist regarding renal effects across different studies.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Model |

|---|---|---|

| Romero-Navarro et al. (2006) | Decreased hepatic glucokinase activity | Rats |

| Fiore et al. (2013) | Induced mitotic arrest and chromosomal abnormalities | Human cell cultures |

| Case Study (2015) | Autoimmune hepatitis after chronic exposure | Human |

| Hou et al. (2014) | Increased oxidative stress markers in kidney tissues | Rats |

属性

IUPAC Name |

2,2-dichloroethenyl bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRKCOSUFCWJD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661917 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-53-8 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。